molecular formula C17H22N4O4S B2509746 4-Methoxy-6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine CAS No. 946232-29-7

4-Methoxy-6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine

Cat. No.: B2509746
CAS No.: 946232-29-7
M. Wt: 378.45
InChI Key: KESXFSMZFIMOLZ-UHFFFAOYSA-N
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Description

4-Methoxy-6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with methoxy, sulfonyl, and piperazine groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the Methoxy Group: Methoxylation can be achieved using methanol in the presence of a strong acid or base as a catalyst.

    Piperazine Substitution: The final step involves the substitution of the piperazine ring, which can be achieved through nucleophilic substitution reactions using piperazine derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the sulfonyl group can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of the sulfonyl group can produce thiols or sulfides.

Scientific Research Applications

4-Methoxy-6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2-methylpyrimidine: Lacks the sulfonyl and piperazine groups, resulting in different chemical properties and reactivity.

    6-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)pyrimidine: Similar structure but without the methoxy group on the pyrimidine ring.

    4-Methoxy-6-(4-piperazin-1-yl)-2-methylpyrimidine: Lacks the sulfonyl group, affecting its chemical behavior and applications.

Uniqueness

4-Methoxy-6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine is unique due to the combination of methoxy, sulfonyl, and piperazine groups on the pyrimidine ring. This unique structure imparts specific chemical properties, making it valuable for diverse applications in scientific research.

Properties

IUPAC Name

4-methoxy-6-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c1-13-18-16(12-17(19-13)25-3)20-8-10-21(11-9-20)26(22,23)15-6-4-14(24-2)5-7-15/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESXFSMZFIMOLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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